molecular formula C19H28N4O4 B8631470 Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester CAS No. 134162-75-7

Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester

Cat. No. B8631470
CAS RN: 134162-75-7
M. Wt: 376.4 g/mol
InChI Key: PSHZQRZEYXRJSF-UHFFFAOYSA-N
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Description

Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester is a useful research compound. Its molecular formula is C19H28N4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

134162-75-7

Product Name

Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2-(4-azidobutyl)-2-(3-pyridin-3-ylpropyl)propanedioate

InChI

InChI=1S/C19H28N4O4/c1-3-26-17(24)19(18(25)27-4-2,11-5-6-14-22-23-20)12-7-9-16-10-8-13-21-15-16/h8,10,13,15H,3-7,9,11-12,14H2,1-2H3

InChI Key

PSHZQRZEYXRJSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCN=[N+]=[N-])(CCCC1=CN=CC=C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 63.34 g (0.23 mole) of diethyl [3-(3-pyridyl)propyl]-malonate in 1.1 l dimethylformamide is added in small portions 9.91 g (0.25 mole) of sodium hydride as a 60% dispersion in oil. After stirring at room temperature for 0.5 h, 28 ml (0.23 mole) of 1-bromo-4-chlorobutane is added and then heated to 60° for 10 h. Then 68.26 g (0.46 mole) sodium iodide is added followed by 44.44 g (0.68 mole) sodium azide and 9.0 g crown ether 18-Crown-6. The reaction mixture is heated for 15 h at 60°, is then cooled and poured on ice. The mixture is then extracted with ether (4×500 ml). Combined organic extracts are extracted with 1N hydrochloric acid (1×200 ml, 2×100 ml). Combined aqueous extract is adjusted to pH 8 by addition of solid sodium bicarbonate and then extracted with ether (3×300 ml). Combined organic extracts are washed with water (3×100 ml), brine (1×300 ml), dried (MgSO4), filtered and evaporated to dryness to give diethyl [4-azidobutyl][3-(3-pyridyl)propyl]-malonate as an oil.
Name
diethyl [3-(3-pyridyl)propyl]-malonate
Quantity
63.34 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
68.26 g
Type
reactant
Reaction Step Three
Quantity
44.44 g
Type
reactant
Reaction Step Four
[Compound]
Name
crown ether
Quantity
9 g
Type
reactant
Reaction Step Five

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